Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)-
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Overview
Description
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- is a chemical compound that belongs to the class of organic compounds known as succinimides. These compounds are characterized by the presence of a succinimide group, which is a cyclic imide. Succinimides have a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the imide ring .
Industrial Production Methods
Industrial production of succinimides often involves the thermal decomposition of ammonium succinate. This method is efficient and yields high-purity succinimide products. The process involves heating ammonium succinate to high temperatures, resulting in the formation of succinimide and the release of ammonia gas .
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinyl derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinolinyl derivatives and reduced forms of the original compound. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), which is involved in cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: Another succinimide used as an anticonvulsant.
Phensuximide: Similar in structure and used for similar therapeutic purposes.
Methsuximide: Also used as an anticonvulsant with a similar mechanism of action.
Uniqueness
What sets Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- apart from these similar compounds is its unique quinolinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in organic synthesis .
Properties
CAS No. |
105785-67-9 |
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Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O3/c23-19-10-11-20(24)22(19)16-5-3-6-17(12-16)25-13-15-9-8-14-4-1-2-7-18(14)21-15/h1-9,12H,10-11,13H2 |
InChI Key |
SLNDCNUKPLAIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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